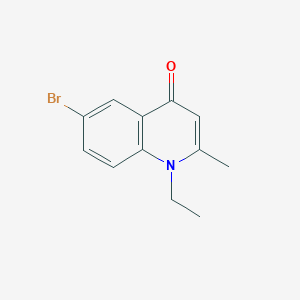![molecular formula C17H13F2N3O2 B15000707 3-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15000707.png)
3-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of fluorophenyl groups, which are known for their electron-withdrawing properties, making the compound potentially useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.
Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced through nucleophilic aromatic substitution reactions, where a fluorine atom replaces a leaving group on an aromatic ring.
Coupling Reactions: The final step involves coupling the oxadiazole ring with the fluorophenyl groups using reagents like coupling agents (e.g., EDC, DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of oxadiazole N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, converting it to an amine.
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted fluorophenyl derivatives.
科学研究应用
3-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl groups enhance the compound’s binding affinity to these targets through hydrophobic interactions and hydrogen bonding. The oxadiazole ring can participate in electron transfer processes, influencing the compound’s reactivity and biological activity.
相似化合物的比较
Similar Compounds
- 2-(4-fluorophenyl)ethylamine
- 4-fluorophenylacetophenone
- 2-(4-fluorophenyl)-4,6-diphenyl-1,3,5-triazine
Uniqueness
Compared to similar compounds, 3-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide stands out due to its unique combination of the oxadiazole ring and fluorophenyl groups. This combination imparts distinct electronic properties and reactivity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C17H13F2N3O2 |
|---|---|
分子量 |
329.30 g/mol |
IUPAC 名称 |
3-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H13F2N3O2/c18-13-5-1-11(2-6-13)9-10-20-16(23)17-21-15(22-24-17)12-3-7-14(19)8-4-12/h1-8H,9-10H2,(H,20,23) |
InChI 键 |
YBGFDVCHPGBBRI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl {2,5-dioxo-4-phenyl-7-[4-(propan-2-yloxy)phenyl]-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl}acetate](/img/structure/B15000624.png)
![6-butyl-8-(2-hydroxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15000625.png)
![3-Nitro-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyridine](/img/structure/B15000629.png)
![2-(allylamino)-8-amino-3-cyano-5-oxo-6-(4-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-7-yl cyanide](/img/structure/B15000630.png)

![4-cyclohexyl-12,12-dimethyl-6-phenacyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B15000643.png)
![N',N'-diethyl-N-(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)ethane-1,2-diamine](/img/structure/B15000654.png)

![4-methyl-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B15000666.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B15000671.png)
![4-{[3-(5-Phenylfuran-2-yl)propanoyl]amino}benzoic acid](/img/structure/B15000678.png)

oxan-4-YL]ethyl})amine](/img/structure/B15000695.png)
![Methyl 6-[(cyclohexylamino)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15000700.png)
